6-Nitro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]pyridine-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine molecule contains three nitrogen atoms and experiences varying degrees of resonance stabilization due to its planar ring structure. It exhibits basic properties due to the presence of a free nitrogen lone pair of electrons.Chemical Reactions Analysis
The chemical reactions of [1,2,4]triazolo[4,3-a]pyridine derivatives involve aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]pyridine-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Drug Discovery
6-Nitro-[1,2,4]triazolo[4,3-a]pyridine is a versatile chemical compound used in diverse scientific research, including drug discovery. It’s a structural fragment present in a number of drugs . For instance, 1,2,4-triazolo[4,3-a]pyridine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Antifungal Applications
Compounds containing the triazolopyridine ring, such as 1,2,4-triazolo[4,3-a]pyridines, have been shown to have antifungal activity . This makes them valuable in the development of new antifungal drugs.
Antibacterial Applications
Similarly, these compounds have demonstrated antibacterial activity . This suggests potential use in the creation of new antibiotics, particularly important given the rise of antibiotic-resistant bacteria .
Neuroprotective Applications
1,2,4-triazolo[4,3-a]pyridines have also been shown to have neuroprotective effects . This could lead to the development of new treatments for neurological disorders.
Herbicidal Applications
Interestingly, 1,2,4-triazolo[4,3-a]pyridines have been shown to have herbicidal properties . This suggests potential use in the development of new, perhaps more environmentally friendly, herbicides.
properties
IUPAC Name |
6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-8-7-4-9(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWJREFDGWBRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295595 | |
Record name | 6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
502486-45-5 | |
Record name | 6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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